![molecular formula C7H6Br2O3S B3115347 2,6-Dibromo-4-methylsulfonylphenol CAS No. 20951-04-6](/img/structure/B3115347.png)
2,6-Dibromo-4-methylsulfonylphenol
Overview
Description
“2,6-Dibromo-4-methylsulfonylphenol” is a chemical compound with the CAS Number: 20951-04-6 . It has a molecular weight of 330 and its IUPAC name is 2,6-dibromo-4-(methylsulfonyl)phenol . The compound is an off-white solid .
Molecular Structure Analysis
The molecular formula of “this compound” is C7H6Br2O3S . The structure of the molecule can be viewed using specific software that can interpret the InChI code provided .Physical And Chemical Properties Analysis
“this compound” is an off-white solid . More detailed physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the sources I found.Mechanism of Action
2,6-Dibromo-4-methylsulfonylphenol is a brominated phenol and its mechanism of action is based on the ability of bromine to form strong covalent bonds with other molecules. The bromine atoms in this compound can form strong covalent bonds with other molecules, such as proteins and lipids, which can alter their structure and function.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. In vitro studies have shown that it can inhibit the activity of enzymes involved in DNA replication and repair, which can lead to cell death. It has also been found to have anti-inflammatory and anti-cancer effects.
Advantages and Limitations for Lab Experiments
2,6-Dibromo-4-methylsulfonylphenol has several advantages for laboratory experiments. It is relatively inexpensive to synthesize and can be used in a variety of applications. It is also relatively stable and can be stored for long periods of time. However, it can be toxic and can cause skin irritation if it comes into contact with the skin.
Future Directions
The potential applications of 2,6-Dibromo-4-methylsulfonylphenol are numerous. Its ability to inhibit the activity of enzymes involved in DNA replication and repair could be further explored for its potential use in cancer treatments. Its anti-inflammatory and anti-cancer effects could be studied in more detail for potential therapeutic applications. Additionally, its ability to form strong covalent bonds with other molecules could be explored for its potential use in drug delivery systems. Finally, its use in the synthesis of photoresponsive polymers and biocompatible coatings could be further explored.
Scientific Research Applications
2,6-Dibromo-4-methylsulfonylphenol has been studied for its potential applications in scientific research. It has been used in the synthesis of various organobromine compounds, such as brominated phenols, brominated polymers, and brominated polysulfides. It has also been used in the synthesis of photoresponsive polymers and in the synthesis of brominated polymers for use in biocompatible coatings.
Safety and Hazards
The safety information available indicates that “2,6-Dibromo-4-methylsulfonylphenol” may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . For more detailed safety information, one should refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .
properties
IUPAC Name |
2,6-dibromo-4-methylsulfonylphenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Br2O3S/c1-13(11,12)4-2-5(8)7(10)6(9)3-4/h2-3,10H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNPJHQNJHPSIFS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C(=C1)Br)O)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Br2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601034717 | |
Record name | 2,6-Dibromo-4-(methylsulfonyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601034717 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.00 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
20951-04-6 | |
Record name | 2,6-Dibromo-4-(methylsulfonyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601034717 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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